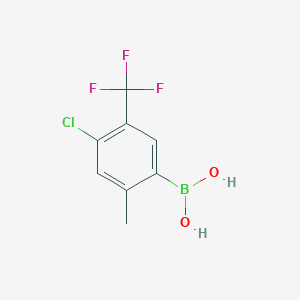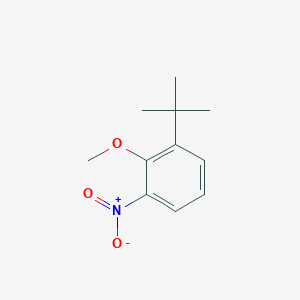![molecular formula C10H14N4OS B13114936 [8-Methyl-6-(propylsulfanyl)-9h-purin-9-yl]methanol CAS No. 42204-37-5](/img/structure/B13114936.png)
[8-Methyl-6-(propylsulfanyl)-9h-purin-9-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[8-Methyl-6-(propylsulfanyl)-9h-purin-9-yl]methanol is a chemical compound with a complex structure that includes a purine base substituted with a methyl group, a propylsulfanyl group, and a methanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [8-Methyl-6-(propylsulfanyl)-9h-purin-9-yl]methanol typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with a propylsulfanyl group, followed by the introduction of a methyl group at the 8th position. The final step involves the addition of a methanol group to the purine ring. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
[8-Methyl-6-(propylsulfanyl)-9h-purin-9-yl]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfide.
Substitution: Nucleophilic substitution reactions can replace the propylsulfanyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted purine derivatives.
Wissenschaftliche Forschungsanwendungen
[8-Methyl-6-(propylsulfanyl)-9h-purin-9-yl]methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of [8-Methyl-6-(propylsulfanyl)-9h-purin-9-yl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Methyl-9h-purin-9-ylmethanol: Lacks the propylsulfanyl group.
6-(Propylsulfanyl)-9h-purin-9-ylmethanol: Lacks the methyl group at the 8th position.
9h-Purin-9-ylmethanol: Lacks both the methyl and propylsulfanyl groups.
Uniqueness
The presence of both the methyl and propylsulfanyl groups in [8-Methyl-6-(propylsulfanyl)-9h-purin-9-yl]methanol makes it unique. These substitutions can significantly alter the compound’s chemical properties and biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
42204-37-5 |
|---|---|
Molekularformel |
C10H14N4OS |
Molekulargewicht |
238.31 g/mol |
IUPAC-Name |
(8-methyl-6-propylsulfanylpurin-9-yl)methanol |
InChI |
InChI=1S/C10H14N4OS/c1-3-4-16-10-8-9(11-5-12-10)14(6-15)7(2)13-8/h5,15H,3-4,6H2,1-2H3 |
InChI-Schlüssel |
BLSSZCUWTZVYIT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCSC1=NC=NC2=C1N=C(N2CO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



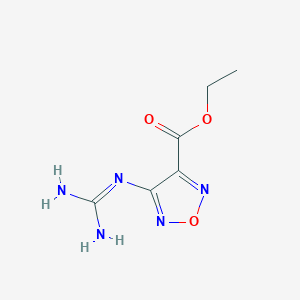
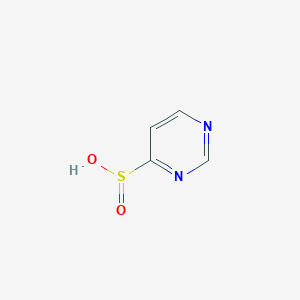
![4-Chloro-1-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B13114879.png)


![[2,2'-Bipyridine]-5-carbonyl chloride](/img/structure/B13114901.png)
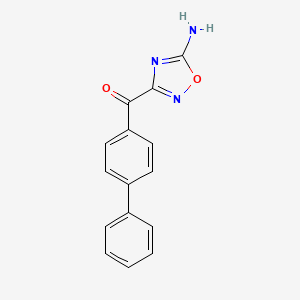
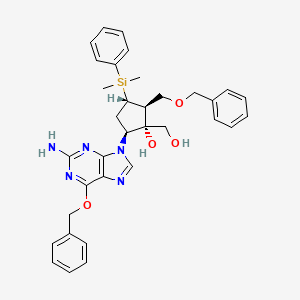
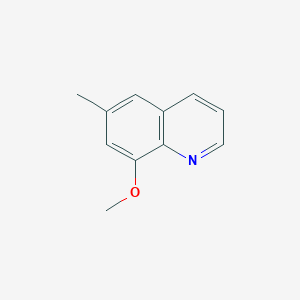
![6-Methylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B13114920.png)
